2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-2-3-10-8(6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAIISOKAQHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies
Knoevenagel Condensation with Brominated Pyridine Aldehydes
The Knoevenagel condensation is a cornerstone for synthesizing 5-arylidene-thiazolidine-2,4-diones. Adapting this method, 2-(4-bromopyridin-2-yl)-1lambda⁶,2-thiazolidine-1,1-dione can be prepared via the reaction of 4-bromopyridine-2-carbaldehyde with thiazolidine-1,1-dione under basic conditions.
Procedure:
Reactants :
Conditions :
Mechanism:
The base deprotonates the active methylene group of thiazolidine-1,1-dione, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the exocyclic double bond.
Optimization Insights:
Cyclization of Thiourea Derivatives
Patents and studies describe cyclization routes for thiazolidine-1,1-diones using thiourea and α-haloacetic acid derivatives. For the target compound, this method involves bromopyridinyl thiourea intermediates.
Procedure:
- Step 1 : Synthesis of 4-bromopyridin-2-yl thiourea
- React 2-amino-4-bromopyridine with thiophosgene.
- Step 2 : Cyclization with chloroacetic acid
Challenges:
Comparative Analysis of Methods
Advanced Modifications and Hybrid Syntheses
Recent studies highlight hybrid approaches combining thiazolidine-1,1-dione with pharmacophores like quinoline or indole. For 2-(4-bromopyridin-2-yl)-1lambda⁶,2-thiazolidine-1,1-dione , hybrid syntheses involve:
Characterization and Quality Control
Synthesized compounds are validated via:
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the thiazolidine ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiazolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Halogen Type and Position
- The bromine at position 5 on pyrazine may enhance solubility in polar solvents compared to pyridine derivatives.
- 2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (C₉H₈ClNO₂S, 229.68 g/mol): Substituting pyridine with a chlorophenyl group replaces nitrogen with a chlorine atom, reducing hydrogen-bonding capacity.
2-(6-Fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione (C₈H₇FN₂O₂S, 226.22 g/mol):
Fluorine’s strong electron-withdrawing effect increases the aromatic ring’s electrophilicity, which may influence binding affinity in enzyme inhibition. The fluorine atom’s small size allows tighter packing in crystal lattices, as suggested by crystallographic data in related compounds .
Functional Group Modifications
- 2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione (C₁₂H₁₈N₂O₂S, 262.35 g/mol): The addition of a methylaminoethyl group introduces a basic nitrogen, improving water solubility and enabling protonation at physiological pH. This modification is advantageous for targeting central nervous system receptors or ion channels .
Stability and Reactivity
- However, bromine’s superior leaving-group ability enhances utility in Suzuki-Miyaura cross-coupling reactions for generating biaryl systems .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antibacterial, antifungal, anticancer properties, and more, supported by relevant research findings and case studies.
- Chemical Name: this compound
- CAS Number: 1597022-64-4
- Molecular Formula: C8H9BrN2O2S
- Molecular Weight: 277.14 g/mol
Antibacterial Activity
Research has indicated that compounds within the thiazolidine family exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
In a study evaluating similar thiazolidinone derivatives, some compounds showed antibacterial activity comparable to standard antibiotics like norfloxacin and chloramphenicol .
Antifungal Activity
The antifungal efficacy of thiazolidine derivatives has also been documented. The compound was tested against several fungal strains:
| Fungal Strain | Activity Level |
|---|---|
| Aspergillus niger | Moderate |
| Candida albicans | High |
In vitro studies demonstrated that certain thiazolidinone derivatives displayed potent antifungal activities, outperforming some conventional antifungal agents .
Anticancer Properties
Thiazolidine derivatives have been explored for their anticancer potential. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Research has indicated that thiazolidinones can induce apoptosis in various cancer cell lines:
| Cancer Cell Line | Efficacy |
|---|---|
| MCF-7 (Breast Cancer) | Significant |
| HeLa (Cervical Cancer) | Moderate |
Studies suggest that these compounds may act by disrupting cellular signaling pathways involved in cancer progression .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity: It can affect the integrity of fungal cell membranes, leading to cell lysis.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Case Study 1: Antibacterial Evaluation
A recent study synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results indicated that certain derivatives exhibited zones of inhibition comparable to traditional antibiotics .
Case Study 2: Antifungal Assessment
Another investigation focused on the antifungal properties of thiazolidine derivatives against Candida albicans. The study employed a microdilution method to determine the Minimum Inhibitory Concentration (MIC), revealing that some derivatives had MIC values lower than those of fluconazole .
Q & A
Q. What are the key synthetic strategies for preparing 2-(4-Bromopyridin-2-yl)-1λ⁶,2-thiazolidine-1,1-dione?
The synthesis typically involves condensation reactions between bromopyridine derivatives and thiazolidine precursors. A common route includes:
- Step 1 : Reacting 4-bromo-2-aminopyridine with a sulfonyl chloride under basic conditions to form the sulfonamide intermediate.
- Step 2 : Cyclization via nucleophilic attack of the sulfonamide nitrogen on a carbonyl group (e.g., using thiophosgene or thioacetic acid) to form the thiazolidine-dione ring. Critical parameters include solvent choice (DMF or THF), temperature (60–80°C), and stoichiometric control to avoid side products like over-oxidized sulfones. Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm purity .
Q. How can researchers validate the structural integrity of this compound?
- X-ray crystallography : Use SHELX software for refinement to resolve bond lengths and angles, particularly for the thiazolidine-dione ring and bromopyridinyl group .
- Spectroscopic analysis :
- ¹H NMR : Look for characteristic peaks: δ 8.3–8.5 ppm (pyridine protons), δ 4.1–4.3 ppm (thiazolidine CH₂), and δ 3.5–3.7 ppm (sulfonyl adjacent protons).
- IR spectroscopy : Confirm S=O stretches at 1150–1250 cm⁻¹ and C=O at 1650–1750 cm⁻¹ .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the bromopyridinyl moiety in this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to identify electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers the LUMO energy, making the pyridine ring susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities, particularly with enzymes like kinases or bromodomains, where bromopyridine derivatives are known to interact .
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidine-dione derivatives?
- Meta-analysis : Compare datasets from independent studies (e.g., IC₅₀ values in kinase assays) to identify outliers. Factors causing discrepancies include:
- Solubility variations : Use standardized DMSO stock concentrations (<1% v/v).
- Assay conditions : Control pH (7.4 for physiological relevance) and temperature (25°C vs. 37°C).
- Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence polarization and SPR) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH stability profiling : Perform accelerated degradation studies (e.g., 40°C/75% RH) in buffers ranging from pH 1–8. The thiazolidine-dione ring is prone to hydrolysis at pH > 8, requiring formulation in enteric coatings for oral delivery.
- Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the bromine substituent .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Core modifications :
- Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects.
- Vary substituents on the thiazolidine ring (e.g., methyl, acetyl) to assess steric impacts.
- Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target engagement (thermal shift assay) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
